

# GSK1838705A: A Comparative Guide to Its Kinase Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GSK1838705A** against other notable kinase inhibitors targeting similar pathways. The information is compiled from publicly available experimental data to offer an objective resource for research and development in oncology and related fields.

## Executive Summary

**GSK1838705A** is a potent small-molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Anaplastic Lymphoma Kinase (ALK).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It also demonstrates strong inhibition of the Insulin Receptor (IR).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This dual-targeting capability positions **GSK1838705A** as a compound of interest in cancers driven by these signaling pathways. This guide presents a comparative analysis of its kinase selectivity against other inhibitors targeting IGF-1R and ALK, supported by quantitative data and detailed experimental protocols.

## Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50) of **GSK1838705A** and selected alternative inhibitors against their primary targets and a broader panel of kinases.

Table 1: Potency against Primary Targets

| Inhibitor            | Primary Target(s) | IC50 (nM)       |
|----------------------|-------------------|-----------------|
| GSK1838705A          | IGF-1R            | 2.0[1][2][3][4] |
| IR                   | 1.6[1][2][3][4]   |                 |
| ALK                  | 0.5[1][2][3][4]   |                 |
| Linsitinib (OSI-906) | IGF-1R            | 35[5][6][7]     |
| IR                   | 75[5][6][7]       |                 |
| Crizotinib           | ALK               | 3.9             |
| Ceritinib            | ALK               | 0.2             |
| Alectinib            | ALK               | 1.9[8]          |

Table 2: Selectivity Profile of **GSK1838705A** Against a Panel of Kinases

| Kinase        | GSK1838705A IC50 (nM) |
|---------------|-----------------------|
| IGF-1R        | 2.0[1][2][3][4]       |
| IR            | 1.6[1][2][3][4]       |
| ALK           | 0.5[1][2][3][4]       |
| Abl           | >10,000               |
| Akt1          | >10,000               |
| Aurora A      | >10,000               |
| CDK2/cyclin A | >10,000               |
| EGFR          | >10,000               |
| FGFR1         | >10,000               |
| FLT1 (VEGFR1) | >10,000               |
| JAK2          | >10,000               |
| KDR (VEGFR2)  | >10,000               |
| Met           | >10,000               |
| PDGFR $\beta$ | >10,000               |
| PI3K $\alpha$ | >10,000               |
| Src           | >10,000               |

Note: The broader kinase scan data for **GSK1838705A** indicates weak or no inhibition against a large panel of other kinases, with most IC50 values being greater than 1  $\mu$ M.

Table 3: Comparative Selectivity of Alternative Kinase Inhibitors

| Inhibitor  | Primary Target(s) | Off-Target Kinases with Significant Inhibition (IC50 nM) | Kinome Scan Summary                                                                 |
|------------|-------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------|
| Linsitinib | IGF-1R, IR        | IRR (~75)                                                | At 1 $\mu$ M, no significant inhibition (>50%) of 88 other kinases was observed.[9] |
| Crizotinib | ALK, MET, ROS1    | -                                                        | Highly selective for ALK, MET, and ROS1. [10]                                       |
| Ceritinib  | ALK               | IGF-1R (8), INSR (7), STK22D (23)[11]                    | Potent ALK inhibitor with some activity against IGF-1R and INSR.                    |
| Alectinib  | ALK               | LTK ( $\le$ 10), GAK ( $\le$ 10) [1]                     | Highly selective for ALK.[1]                                                        |

Note: Direct comparison of kinase scan data is challenging due to variations in the kinase panels and reporting formats used in different studies.

## Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by **GSK1838705A**.

[Click to download full resolution via product page](#)**Figure 1: IGF-1R Signaling Pathway and Inhibition by GSK1838705A.**

[Click to download full resolution via product page](#)**Figure 2: ALK Signaling Pathway and Inhibition by GSK1838705A.**

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for IC<sub>50</sub> determination)

This assay is a common method for determining the potency of kinase inhibitors.

**Principle:** The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor are then added. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

- Kinase of interest (e.g., recombinant IGF-1R, ALK)
- Biotinylated substrate peptide
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (e.g., **GSK1838705A**) dissolved in DMSO
- HTRF Detection Reagents:
  - Europium-labeled anti-phospho-specific antibody
  - Streptavidin-XL665 (or other suitable acceptor)
- HTRF Detection Buffer

- 384-well low-volume microplates
- HTRF-compatible plate reader

**Procedure:**

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute the compound solutions in the kinase assay buffer.
- Kinase Reaction:
  - Add 2  $\mu$ L of the diluted compound solution to the wells of a 384-well plate.
  - Add 4  $\mu$ L of the kinase solution (pre-diluted in kinase assay buffer) to each well.
  - Incubate for 15 minutes at room temperature.
  - Initiate the kinase reaction by adding 4  $\mu$ L of a solution containing ATP and the biotinylated substrate (pre-diluted in kinase assay buffer).
  - Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Detection:
  - Stop the kinase reaction by adding 10  $\mu$ L of the HTRF detection buffer containing the Europium-labeled antibody and streptavidin-acceptor.
  - Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
  - Calculate the ratio of the acceptor signal to the donor signal and normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a potent, known inhibitor or no enzyme).

- Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

**Figure 3:** Experimental Workflow for the HTRF Kinase Assay.

## Radiometric Filter Binding Assay (for Ki determination)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP into a substrate.

Principle: A kinase phosphorylates a substrate using radiolabeled ATP. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate.

Unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified. An inhibitor will reduce the amount of incorporated radioactivity.

Materials:

- Kinase of interest
- Substrate (protein or peptide)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- Non-radiolabeled ATP
- Kinase reaction buffer
- Test compound in DMSO
- Phosphocellulose filter paper or plates
- Wash buffer (e.g., 75 mM phosphoric acid)

- Scintillation fluid or a phosphorimager

Procedure:

- Reaction Setup:
  - Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
  - Add the test compound at various concentrations (or DMSO for control).
  - Pre-incubate the mixture for a short period.
- Initiate Reaction: Start the reaction by adding a mixture of non-radiolabeled and [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stopping the Reaction and Binding:
  - Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
  - Immediately immerse the filter paper in the wash buffer to stop the reaction and precipitate the substrate.
- Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantification:
  - Dry the filter papers.
  - Measure the radioactivity on each filter spot using a scintillation counter (after adding scintillation fluid) or a phosphorimager.
- Data Analysis:
  - Determine the amount of phosphate incorporated into the substrate.
  - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Determine the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation if the inhibition is competitive with ATP).

## Conclusion

**GSK1838705A** is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating significant selectivity over a wide range of other kinases. This profile suggests a focused mechanism of action with the potential for reduced off-target effects compared to less selective inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers evaluating **GSK1838705A** and other inhibitors for their specific research applications. The choice of an appropriate inhibitor will depend on the desired target profile, the need to avoid specific off-targets, and the context of the biological system under investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. **GSK1838705A** | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [[targetmol.com](http://targetmol.com)]
- 3. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 4. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 6. [apexbt.com](http://apexbt.com) [apexbt.com]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]

- 11. Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1838705A: A Comparative Guide to Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684688#gsk1838705a-selectivity-profiling-against-other-kinases>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)